molecular formula C22H15N3O3S B3456837 N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

Cat. No.: B3456837
M. Wt: 401.4 g/mol
InChI Key: PYJGXIPTCOVLHF-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with phenyl groups at positions 4 and 5, and a nitrobenzamide moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction, where benzene reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted benzene ring.

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-amino-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized thiazole derivatives.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

    N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-hydroxybenzamide: Contains a hydroxy group instead of a nitro group.

Uniqueness

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound particularly interesting for research in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-21(17-13-7-8-14-18(17)25(27)28)24-22-23-19(15-9-3-1-4-10-15)20(29-22)16-11-5-2-6-12-16/h1-14H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJGXIPTCOVLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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